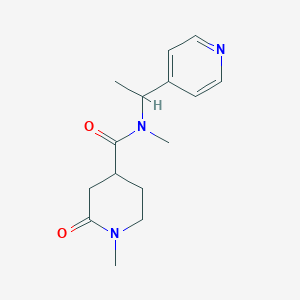![molecular formula C14H14N2O2S B7531036 5-[2-(methoxymethyl)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7531036.png)
5-[2-(methoxymethyl)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(methoxymethyl)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as MTM-ITC, and it possesses unique properties that make it suitable for various applications. In
Mécanisme D'action
MTM-ITC exerts its effect on cancer cells by inducing apoptosis through the mitochondrial pathway. It activates caspase-9 and caspase-3, which leads to the cleavage of various proteins and ultimately results in cell death. MTM-ITC has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and inflammation.
Biochemical and Physiological Effects:
MTM-ITC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, MTM-ITC has been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. Furthermore, MTM-ITC has been shown to induce oxidative stress in cancer cells, which leads to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
MTM-ITC has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, it has been extensively studied for its potential use in cancer treatment, which means that there is a significant amount of literature available on its properties and effects. However, there are also limitations to using MTM-ITC in lab experiments. It has low solubility in water, which can make it challenging to work with. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of MTM-ITC. One area of research is the development of more efficient synthesis methods that can increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of MTM-ITC. Furthermore, there is a need for more research on the potential use of MTM-ITC in the treatment of neurodegenerative diseases. Finally, there is a need for more research on the potential use of MTM-ITC in combination with other drugs for the treatment of cancer.
Méthodes De Synthèse
MTM-ITC can be synthesized using a multistep process. The first step involves the condensation of 2-aminothiazole with formaldehyde to produce 2-(methoxymethyl)-1,3-thiazole. The second step involves the reaction of 2-(methoxymethyl)-1,3-thiazole with isatin to produce 5-[2-(methoxymethyl)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one. The overall yield of this process is approximately 50%.
Applications De Recherche Scientifique
MTM-ITC has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, MTM-ITC has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Furthermore, MTM-ITC has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
5-[2-(methoxymethyl)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-16-12-4-3-9(5-10(12)6-14(16)17)11-8-19-13(15-11)7-18-2/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOXFNNEAGMJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)C3=CSC(=N3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

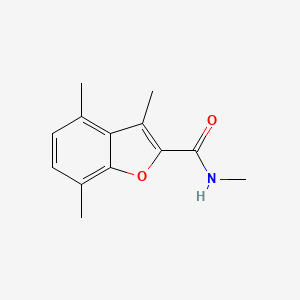

![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide](/img/structure/B7530982.png)
![N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide](/img/structure/B7530994.png)
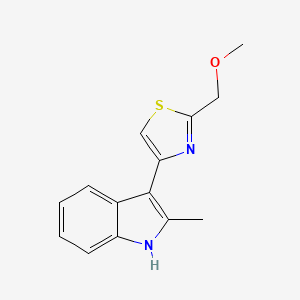
![N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7530999.png)
![4-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7531000.png)
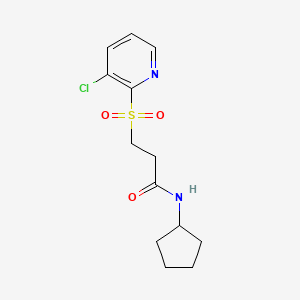
![2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole](/img/structure/B7531002.png)
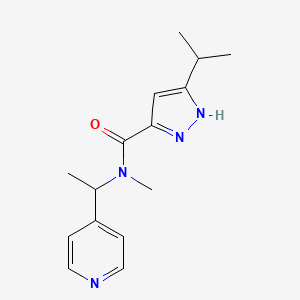
![1-[(2-Imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea](/img/structure/B7531014.png)
![N-[[3-(4-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylaniline](/img/structure/B7531018.png)

